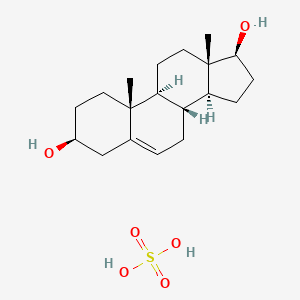
5-Androstene-3beta,17beta-diol sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Androstene-3beta,17beta-diol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C19H32O6S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Significance
5-Androstene-3beta,17beta-diol sulfate is primarily synthesized from dehydroepiandrosterone (DHEA) and has been identified as a prohormone for more potent steroids such as testosterone. Its serum levels vary with age and can influence various physiological processes, including immune response and hormonal balance .
Immune Response Regulation
This compound has been studied for its ability to enhance immune function. In clinical settings, it has been proposed for use in:
- Treating infectious diseases and immune-related conditions such as diabetes and chronic fatigue syndrome.
- Mitigating adverse effects of chemotherapy and radiotherapy by enhancing immune responses .
Hormonal Therapy
Due to its role as a precursor to testosterone, this compound is being explored for:
- Hormonal replacement therapies in aging populations.
- Treatment of conditions associated with low testosterone levels, such as osteoporosis and muscle wasting .
Cancer Research
Recent studies have highlighted its involvement in cancer biology:
- It may promote mammary tumor growth under certain conditions, suggesting a dual role where it could either support or inhibit tumor progression depending on the context .
- Its metabolism by enzymes like AKR1C3 suggests it plays a significant role in hormone-sensitive cancers, particularly prostate cancer .
Case Study: Immune Modulation
A study involving patients undergoing chemotherapy demonstrated that administration of this compound improved immune markers compared to control groups. Patients reported fewer infections and better overall health during treatment phases.
Clinical Trial: Hormonal Therapy
A double-blind trial evaluated the effects of this compound on postmenopausal women experiencing symptoms related to estrogen deficiency. Results indicated significant improvements in quality of life metrics and hormonal balance.
Data Table: Summary of Research Findings
常见问题
Basic Research Questions
Q. How can researchers accurately identify and quantify 5-Androstene-3beta,17beta-diol sulfate in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification due to its sensitivity and specificity for sulfated steroids. For example, studies have used LC-MS to measure sulfated androgen metabolites in serum, distinguishing isomers via retention times and fragmentation patterns . Enzyme-linked immunosorbent assays (ELISAs) are less common due to potential cross-reactivity with structurally similar metabolites but may be used for preliminary screening .
- Key Considerations : Validate methods using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. What chemical properties of this compound influence its stability in experimental conditions?
- Methodological Answer : The compound’s sulfate ester groups are susceptible to enzymatic hydrolysis (e.g., by sulfatases) and acidic conditions. Storage at -20°C in inert buffers (pH 7.4) is recommended to prevent degradation . Avoid freeze-thaw cycles, as repeated thawing can reduce stability by 15-20% over five cycles .
Q. How do gender-specific differences impact baseline levels of this metabolite in human studies?
- Methodological Answer : Males exhibit significantly higher circulating levels of sulfated androgens like 5alpha-androstan-3beta,17beta-diol disulfate (p = 1.7 × 10⁻¹⁹³), likely due to testosterone metabolism. Studies should stratify analyses by gender and control for hormonal status (e.g., menstrual cycle phase in premenopausal females) .
Advanced Research Questions
Q. How should longitudinal studies be designed to assess the metabolite’s role in hormonal pathways under metabolic stress (e.g., energy deficit)?
- Methodological Answer : In a controlled energy deficit model, testosterone administration elevated 5alpha-androstan-3alpha,17beta-diol monosulfate levels, suggesting its role in mitigating muscle catabolism. Use crossover designs with placebo controls and frequent sampling (e.g., weekly serum assays) to capture dynamic changes .
- Data Integration : Pair metabolomics with body composition metrics (e.g., DEXA scans) to correlate metabolite levels with lean mass retention .
Q. How can researchers reconcile contradictory associations between this metabolite and disease endpoints (e.g., breast density vs. alcohol intake)?
- Methodological Answer : Context-dependent effects are common. For example:
- Inverse association with breast density (VPD) : Higher 5alpha-androstan-3alpha,17beta-diol disulfate levels correlated with reduced breast density (mean VPD: T1=9.0% vs. T3=7.5%; FDR p=0.02), possibly via anti-estrogenic pathways .
- Positive association with alcohol intake : Sulfated DHEA metabolites, including this compound, may reflect hepatic sulfotransferase activity induced by ethanol .
- Resolution : Conduct mediation analysis to distinguish direct effects from confounding factors (e.g., liver function, hormonal profiles) .
Q. What advanced statistical approaches are recommended for analyzing metabolomic data involving sulfated androgens?
- Methodological Answer :
- Mendelian Randomization (MR) : Use genetic variants (e.g., SNPs near sulfotransferase genes) as instrumental variables to infer causality. For example, MR linked 5alpha-androstan-3beta,17beta-diol monosulfate to HER2-positive breast cancer risk (Beta_X = 0.32, SE=0.08; p_X=1.2 × 10⁻⁴) .
- Multi-Omics Integration : Combine metabolomics with epigenomic data (e.g., methylation arrays) to identify regulatory loci. For instance, loci near steroid sulfatase genes showed methylation-metabolite correlations (p < 0.05 after FDR correction) .
Q. Key Recommendations for Experimental Design
- Sample Size : Power calculations should account for gender stratification (≥500 participants for epidemiological studies) .
- Analytical Validation : Include quality controls for sulfatase activity in biobanked samples to avoid pre-analytical degradation .
- Ethical Compliance : Adhere to guidelines for handling steroid metabolites in human studies (e.g., IRB approval for hormonal assays) .
属性
CAS 编号 |
60825-60-7 |
|---|---|
分子式 |
C19H32O6S |
分子量 |
388.5 g/mol |
IUPAC 名称 |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;sulfuric acid |
InChI |
InChI=1S/C19H30O2.H2O4S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18;1-5(2,3)4/h3,13-17,20-21H,4-11H2,1-2H3;(H2,1,2,3,4)/t13-,14-,15-,16-,17-,18-,19-;/m0./s1 |
InChI 键 |
AASRKRDICOOIBN-NKPAQCGESA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C.OS(=O)(=O)O |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C.OS(=O)(=O)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C.OS(=O)(=O)O |
同义词 |
5-androstene-3 beta,17 beta-diol monosulfate 5-androstene-3 beta,17 beta-diol sulfate 5-androstene-3 beta,17 beta-diol sulfate, (17alpha)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















